molecular formula C9H11NO2 B186980 3'-Methoxyacetanilide CAS No. 588-16-9

3'-Methoxyacetanilide

Cat. No. B186980
CAS RN: 588-16-9
M. Wt: 165.19 g/mol
InChI Key: OIEFZHJNURGFFI-UHFFFAOYSA-N
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Patent
US08637658B2

Procedure details

3-Methoxyaniline 12 (5 gm, 0.041 moles) was dissolved in 30 ml tetrahydrofuran (THF) at room temperature under argon. Acetic anhydride (5.8 ml, 0.061 moles) was added. After stirring for 2 hours, the mixture was evaporated under reduced pressure, dissolved in several mls of toluene and purified by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane. 3-Methoxyacetanilide 13 (6.63 gm, 99% yield) was isolated after removing the solvent. 1H NMR (CDCl3) δ 7.6, 1H, br; 7.2, 2H, m; 6.95, 1H, d; 6.66, 1H, d; 3.78, 3H, s; 2.16, 3H, s.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[C:10](OC(=O)C)(=[O:12])[CH3:11]>O1CCCC1>[CH3:11][C:10]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in several mls of toluene
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=O)NC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.63 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.